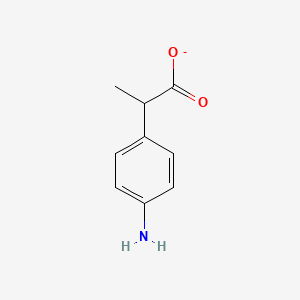

2-(4-Aminophenyl)propanoate

描述

2-(4-Aminophenyl)propanoate, specifically methyl this compound (CAS: 492445-74-6), is an ester derivative of propanoic acid featuring a 4-aminophenyl substituent at the α-carbon. It is also known as methyl α-methyl-4-aminophenylacetate and is identified by synonyms such as METHYL-2-(4-AMINOPHENYL)PROPANOATE (MDL: MFCD07787436) .

属性

分子式 |

C9H10NO2- |

|---|---|

分子量 |

164.18 g/mol |

IUPAC 名称 |

2-(4-aminophenyl)propanoate |

InChI |

InChI=1S/C9H11NO2/c1-6(9(11)12)7-2-4-8(10)5-3-7/h2-6H,10H2,1H3,(H,11,12)/p-1 |

InChI 键 |

WOMVICAMAQURRN-UHFFFAOYSA-M |

规范 SMILES |

CC(C1=CC=C(C=C1)N)C(=O)[O-] |

产品来源 |

United States |

相似化合物的比较

Ester Group Variations

The nature of the ester group significantly influences physicochemical properties such as lipophilicity, solubility, and metabolic stability:

Key Findings :

- Methyl esters (e.g., methyl this compound) are preferred in prodrug synthesis due to their balance of lipophilicity and hydrolytic susceptibility .

- tert-Butyl esters exhibit lower yields (70% vs. 87–92% for hydroxyl-substituted analogs), likely due to steric challenges during synthesis .

Substituent Position and Functional Group Effects

The position of the amino group and alternative functional groups impact electronic properties and bioactivity:

Positional Isomerism

- 4-Aminophenyl vs. 3-Aminophenyl: tert-Butyl this compound (CAS: 595570-58-4) shows distinct NMR profiles compared to its 3-aminophenyl analog (CAS: 183180-55-4), with para-substitution favoring stronger π-π interactions in biological systems . Methyl 3-(4-aminophenyl)propanoate (CAS: 35418-07-6) is a positional isomer with the amino group at the β-carbon, altering metabolic pathways compared to α-substituted derivatives .

Functional Group Replacements

- Hydroxyl vs. Amino Groups: Hydroxyl-substituted analogs (e.g., tert-butyl 2-(4-hydroxyphenyl)propanoate) achieve higher yields (92%) than amino derivatives, suggesting easier synthesis or purification . Nitro-to-Amino Reduction: Reduction of nitro precursors (e.g., (S)-methyl 2-amino-3-(4-nitrophenyl)propanoate) to amino derivatives introduces chirality, critical for enantioselective drug activity .

Stereochemical Considerations

- Stereoisomers: Compounds like (S)-methyl 3-(4-aminophenyl)-2-phthalimidopropanoate (CAS: 97338-03-9) highlight the role of chirality in peptidomimetic design. The S-configuration enhances binding specificity in thiazole-containing antimycobacterial agents .

Prodrug and Pharmacological Profiles

- Ester Chain Length: Shorter esters (methyl > propyl) in ketoprofen prodrugs demonstrate superior activity, suggesting that methyl this compound may offer advantages in drug delivery .

- Thiazole Hybrids: Derivatives like (S)-2-amino-3-(4-(((4-methylthiazol-5-yl)methyl)amino)phenyl)propanoic acid leverage the amino group for antimycobacterial activity, emphasizing the pharmacophore’s versatility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。